molecular formula C8H8N2O B126822 Pyrrolo[1,2-a]pyrazin-8-ylmethanol CAS No. 158945-89-2

Pyrrolo[1,2-a]pyrazin-8-ylmethanol

Cat. No. B126822
CAS RN: 158945-89-2
M. Wt: 148.16 g/mol
InChI Key: ZLFAHSRIZMYWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[1,2-a]pyrazin-8-ylmethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that can be used to synthesize a wide range of derivatives with diverse biological activities.

Mechanism Of Action

The mechanism of action of pyrrolo[1,2-a]pyrazin-8-ylmethanol is not well understood. However, it is believed to act by binding to specific target molecules, such as enzymes or receptors, and modulating their activity. The exact binding mode and target molecules depend on the specific derivative of pyrrolo[1,2-a]pyrazin-8-ylmethanol.
Biochemical and Physiological Effects:
The biochemical and physiological effects of pyrrolo[1,2-a]pyrazin-8-ylmethanol depend on the specific derivative and target molecule. However, some general effects have been reported, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. These effects make pyrrolo[1,2-a]pyrazin-8-ylmethanol and its derivatives promising candidates for the development of new drugs and therapies.

Advantages And Limitations For Lab Experiments

The advantages of using pyrrolo[1,2-a]pyrazin-8-ylmethanol in lab experiments include its versatility, ease of synthesis, and diverse biological activities. However, some limitations should be considered, such as its potential toxicity, limited solubility, and the need for specific target molecules for its action.

Future Directions

There are many future directions for the research of pyrrolo[1,2-a]pyrazin-8-ylmethanol and its derivatives. Some of these directions include:
1. Development of new derivatives with improved biological activities and selectivity.
2. Investigation of the mechanism of action and target molecules of pyrrolo[1,2-a]pyrazin-8-ylmethanol and its derivatives.
3. Evaluation of the potential toxicity and pharmacokinetics of pyrrolo[1,2-a]pyrazin-8-ylmethanol and its derivatives.
4. Development of new synthetic methods for the efficient and scalable production of pyrrolo[1,2-a]pyrazin-8-ylmethanol and its derivatives.
5. Exploration of new applications of pyrrolo[1,2-a]pyrazin-8-ylmethanol and its derivatives in fields such as materials science and catalysis.
Conclusion:
In conclusion, pyrrolo[1,2-a]pyrazin-8-ylmethanol is a versatile building block that has potential applications in various fields. Its synthesis method is simple and efficient, and it can be easily scaled up for industrial production. Its diverse biological activities make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action, target molecules, and potential toxicity.

Synthesis Methods

The synthesis of pyrrolo[1,2-a]pyrazin-8-ylmethanol involves the reaction of 2-(bromomethyl)pyrrole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of triethylamine. The reaction proceeds via a cascade of reactions, including oxidative addition, cyclization, and reduction, to yield pyrrolo[1,2-a]pyrazin-8-ylmethanol in good yields. This method is simple, efficient, and can be easily scaled up for industrial production.

Scientific Research Applications

Pyrrolo[1,2-a]pyrazin-8-ylmethanol has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a building block for the synthesis of a wide range of derivatives with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. In organic synthesis, it has been used as a versatile building block for the synthesis of complex molecules. In materials science, it has been used as a precursor for the synthesis of novel functional materials, such as fluorescent dyes and organic semiconductors.

properties

CAS RN

158945-89-2

Product Name

Pyrrolo[1,2-a]pyrazin-8-ylmethanol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

pyrrolo[1,2-a]pyrazin-8-ylmethanol

InChI

InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-5-8(7)10/h1-5,11H,6H2

InChI Key

ZLFAHSRIZMYWOY-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=CC2=C1CO

Canonical SMILES

C1=CN2C=CN=CC2=C1CO

synonyms

Pyrrolo[1,2-a]pyrazine-8-methanol (9CI)

Origin of Product

United States

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